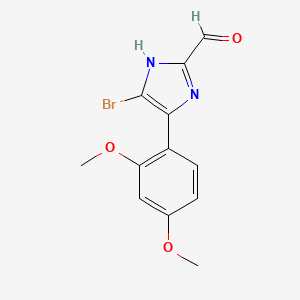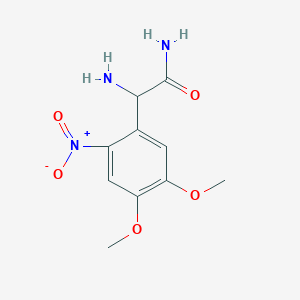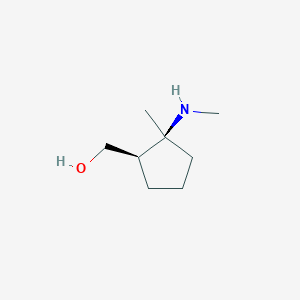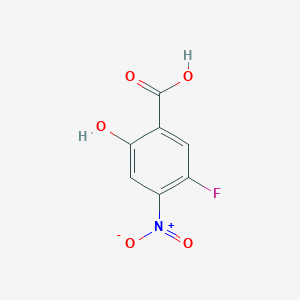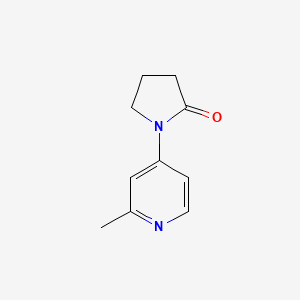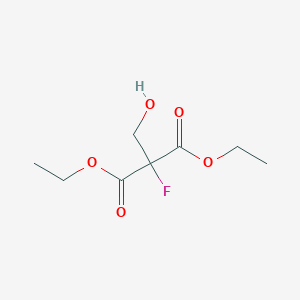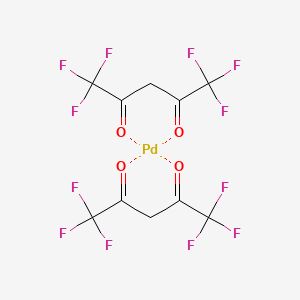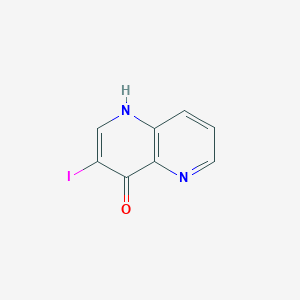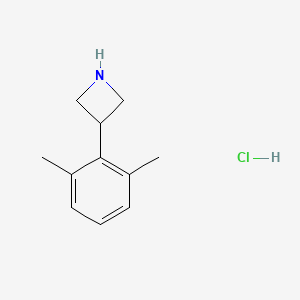
3-(2,6-Dimethylphenyl)azetidine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Dimethylphenyl)azetidine Hydrochloride: is a chemical compound with the molecular formula C11H16ClN and a molecular weight of 197.70 g/mol . This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(2,6-Dimethylphenyl)azetidine Hydrochloride, can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods: Industrial production of azetidines often involves scalable and efficient synthetic routes. Microwave irradiation and solid support methods have been employed to achieve high yields and purity. For example, a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation using alumina as a solid support has been reported .
Chemical Reactions Analysis
Types of Reactions: 3-(2,6-Dimethylphenyl)azetidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: 3-(2,6-Dimethylphenyl)azetidine Hydrochloride is used as a building block in organic synthesis. Its unique reactivity due to ring strain makes it valuable for constructing complex molecules .
Biology and Medicine: Azetidines, including this compound, have been explored for their potential biological activities. They are investigated for their antibacterial, antiviral, and anticancer properties .
Industry: In the industrial sector, azetidines are used in the production of polymers and materials with specific properties. Their ability to undergo polymerization reactions makes them suitable for creating specialized coatings and materials .
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethylphenyl)azetidine Hydrochloride involves its interaction with molecular targets through its azetidine ring. The ring strain and unique reactivity allow it to form covalent bonds with specific biomolecules, leading to its biological effects. The exact molecular pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but higher ring strain.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness: 3-(2,6-Dimethylphenyl)azetidine Hydrochloride stands out due to its four-membered ring structure, which imparts unique reactivity and stability. Its specific substitution pattern with the 2,6-dimethylphenyl group further distinguishes it from other azetidines and related compounds .
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
3-(2,6-dimethylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-8-4-3-5-9(2)11(8)10-6-12-7-10;/h3-5,10,12H,6-7H2,1-2H3;1H |
InChI Key |
BJMRTPZBMRRBMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2CNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


